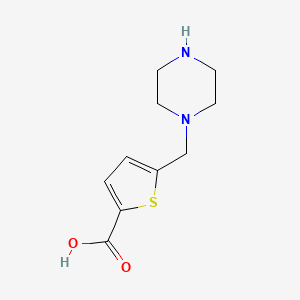

5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid

Description

5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid (CAS: 1172845-35-0) is a heterocyclic compound featuring a thiophene ring substituted with a carboxylic acid group at the 2-position and a piperazine-methyl moiety at the 5-position. Its dihydrochloride salt form (C₁₀H₁₆Cl₂N₂O₂S) enhances aqueous solubility, making it advantageous for pharmaceutical applications . This compound is frequently utilized as a building block in medicinal chemistry, particularly in the design of kinase inhibitors, CNS-targeting agents, and antimicrobials due to its ability to engage in hydrogen bonding and ionic interactions via the piperazine and carboxylic acid groups .

Properties

IUPAC Name |

5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c13-10(14)9-2-1-8(15-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESZFUIPTKBKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with piperazine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in an organic solvent like dichloromethane.

Reduction: LiAlH4; usually performed in anhydrous ether or tetrahydrofuran (THF).

Substitution: Alkyl halides or acyl chlorides; reactions are often conducted in polar aprotic solvents like DMF or acetonitrile.

Major Products Formed

Oxidation: Thiophene-2-carboxylic acid derivatives with oxidized sulfur atoms.

Reduction: 5-(Piperazin-1-ylmethyl)thiophene-2-methanol.

Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a scaffold for drug design.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The piperazine moiety can enhance the compound’s ability to interact with biological targets, while the thiophene ring can contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic Acid Hydrochloride

- Structural Difference : Incorporates a methyl group on the piperazine ring.

- Impact: Increased lipophilicity (logP: ~0.8 vs. ~0.5 for the parent compound) enhances blood-brain barrier penetration, making it suitable for CNS-targeted therapies . Reduced hydrogen-bond donor count (2 vs. 3 in the parent compound) may alter receptor-binding specificity .

- Applications : Explored in antipsychotic drug candidates due to improved pharmacokinetics .

5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic Acid

- Structural Difference: Replaces piperazine with 4-aminopiperidine.

- Impact: The amino group introduces an additional hydrogen-bond donor (3 donors vs. Lower molecular weight (240.32 g/mol vs. 307.22 g/mol for the dihydrochloride salt) may improve bioavailability .

- Applications : Investigated in antiviral and antibacterial agents .

5-Chloro-thiophene-2-carboxylic Acid Derivatives

- Structural Difference : Chlorine substituent on the thiophene ring (e.g., tartrate salt in ).

- Impact :

- Applications : Used in protease inhibitors and anti-inflammatory agents .

Key Data Tables

Biological Activity

5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a piperazine moiety, which enhances its solubility and biological activity. The carboxylic acid functional group contributes to its interactions with biological macromolecules.

The compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : It can interact with specific enzymes, potentially inhibiting their activity by binding to active sites or allosteric sites. This interaction alters the enzymatic pathways involved in cell proliferation and survival.

- Receptor Modulation : Similar compounds have shown the ability to act as agonists or antagonists at various receptors, influencing downstream signaling pathways critical for cancer cell growth.

- Molecular Docking Studies : Computational studies indicate that this compound may bind effectively to targets like the epidermal growth factor receptor (EGFR), enhancing its anticancer properties.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer activity against several human cancer cell lines. The following table summarizes the in vitro cytotoxic effects observed:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 12.5 | |

| MCF-7 (Breast) | 15.0 | |

| A549 (Lung) | 10.0 | |

| PC3 (Prostate) | 20.0 |

The compound's effectiveness is attributed to its ability to disrupt critical signaling pathways involved in cancer progression, such as the MAPK pathway.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial effects against various pathogens. The following table presents its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results indicate that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of this compound in vivo using xenograft models of human tumors. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .

Case Study 2: Antimicrobial Applications

In another study focusing on antimicrobial activity, the compound was tested against multi-drug resistant strains of bacteria. It demonstrated significant inhibitory effects, suggesting its potential use in treating infections caused by resistant pathogens .

Q & A

Q. What are the optimized synthetic routes for 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a piperazine-containing reagent. Key steps include:

- Nucleophilic substitution : Reacting 5-(chloromethyl)thiophene-2-carboxylic acid with piperazine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Protection/deprotection strategies : Using Fmoc-protected piperazine derivatives (e.g., 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid) to prevent side reactions during coupling .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while methanol/water mixtures improve crystallization .

Critical factors : Temperature (>80°C may degrade the thiophene ring), stoichiometric excess of piperazine (1.5–2 eq), and purification via recrystallization or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms the piperazine-methyl-thiophene linkage (e.g., methylene protons at δ 3.5–4.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₅N₂O₂S: calculated 263.08, observed 263.09) .

- X-ray crystallography : Resolves piperazine-thiophene spatial orientation and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .

Q. How does the introduction of the piperazine moiety affect the compound’s physicochemical properties?

- Methodological Answer :

- Solubility : The basic piperazine group increases water solubility at acidic pH (e.g., pKa ~9.5 for piperazine) but reduces logP (experimental logP ~1.2 vs. ~2.5 for non-piperazine analogs) .

- Stability : Protonation of piperazine in acidic buffers prevents degradation, while light exposure may oxidize the thiophene ring (store at -20°C in amber vials) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies?

- Methodological Answer :

- Dose-response validation : Test activity across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Structural analogs : Compare with derivatives like 5-(4-methylpiperazin-1-ylmethyl)thiophene-2-carboxylic acid to isolate the role of substituents .

- Orthogonal assays : Use both cell-based (e.g., cytotoxicity) and target-specific (e.g., enzyme inhibition) assays to confirm mechanisms .

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Methodological Answer :

- Molecular docking : Simulate interactions with targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on hydrogen bonds between the carboxylic acid group and active-site residues .

- QSAR studies : Correlate substituent electronegativity (e.g., fluorine at thiophene-5 position) with activity trends .

- MD simulations : Assess piperazine flexibility in aqueous vs. lipid environments to optimize bioavailability .

Q. What are the key considerations when designing SAR studies for thiophene-piperazine hybrids?

- Methodological Answer :

- Substituent libraries : Synthesize analogs with variations in:

- Piperazine : N-methylation, aryl substitutions (e.g., 4-fluorophenyl) .

- Thiophene : Halogenation (Cl, F), carboxylate bioisosteres (tetrazole, sulfonamide) .

- Activity cliffs : Monitor abrupt changes in potency (e.g., 10-fold difference) when modifying the methylene linker length .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.